2-Ethenyl-3,5-dimethylpyrazine
2-Ethenyl-3,5-dimethylpyrazine
3, 5-Dimethyl-2-vinylpyrazine, also known as bis(2-nitrophenyl)sulfilimine, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 3, 5-Dimethyl-2-vinylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 3, 5-dimethyl-2-vinylpyrazine is primarily located in the cytoplasm. 3, 5-Dimethyl-2-vinylpyrazine is an earthy and musty tasting compound that can be found in coffee and coffee products. This makes 3, 5-dimethyl-2-vinylpyrazine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
157615-33-3
VCID:
VC21153994
InChI:
InChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3
SMILES:
CC1=CN=C(C(=N1)C)C=C
Molecular Formula:
C8H10N2
Molecular Weight:
134.18 g/mol
2-Ethenyl-3,5-dimethylpyrazine
CAS No.: 157615-33-3
Cat. No.: VC21153994
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3, 5-Dimethyl-2-vinylpyrazine, also known as bis(2-nitrophenyl)sulfilimine, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 3, 5-Dimethyl-2-vinylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 3, 5-dimethyl-2-vinylpyrazine is primarily located in the cytoplasm. 3, 5-Dimethyl-2-vinylpyrazine is an earthy and musty tasting compound that can be found in coffee and coffee products. This makes 3, 5-dimethyl-2-vinylpyrazine a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 157615-33-3 |
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | 2-ethenyl-3,5-dimethylpyrazine |
| Standard InChI | InChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3 |
| Standard InChI Key | ZUOLEJGELMNGPM-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C(=N1)C)C=C |
| Canonical SMILES | CC1=CN=C(C(=N1)C)C=C |
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